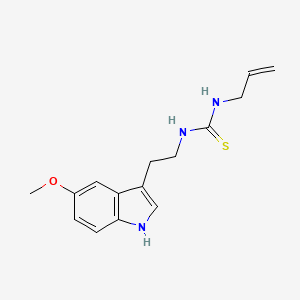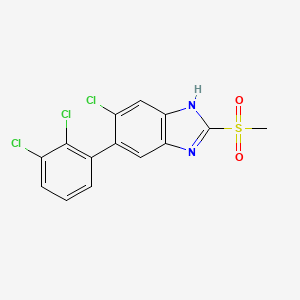
6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triclabendazole sulphone is a metabolite of triclabendazole, a benzimidazole derivative used primarily as an anthelmintic agent. Triclabendazole is effective against liver flukes, particularly Fasciola hepatica and Fasciola gigantica, which cause fascioliasis in humans and animals . Triclabendazole sulphone is formed through the oxidation of triclabendazole and its intermediate metabolite, triclabendazole sulfoxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of triclabendazole sulphone typically involves the oxidation of triclabendazole. The process begins with the preparation of triclabendazole from 3,4-dichloroaniline through a series of reactions including acylation, nitration, hydrolysis, etherification, reduction, and cyclization . The final step involves the oxidation of triclabendazole to triclabendazole sulphone using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of triclabendazole sulphone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Triclabendazole sulphone undergoes several types of chemical reactions, including:
Oxidation: Conversion of triclabendazole to triclabendazole sulphone through oxidation.
Reduction: Potential reduction back to triclabendazole sulfoxide under specific conditions.
Substitution: Possible substitution reactions at the benzimidazole ring or the chlorinated benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Triclabendazole sulphone.
Reduction: Triclabendazole sulfoxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triclabendazole sulphone has several scientific research applications:
Mecanismo De Acción
Triclabendazole sulphone exerts its effects by binding to the β-tubulin protein in liver flukes, disrupting microtubule formation and inhibiting essential cellular processes such as protein and enzyme synthesis . This leads to the death of the parasite. The compound also causes a reduction in the resting membrane potential and inhibition of motility in the parasites .
Comparación Con Compuestos Similares
Albendazole: Another benzimidazole derivative used as an anthelmintic agent.
Mebendazole: A benzimidazole used to treat a variety of parasitic worm infestations.
Fenbendazole: A benzimidazole used in veterinary medicine.
Comparison:
Triclabendazole Sulphone vs. Albendazole: Triclabendazole sulphone is more specific to liver flukes, while albendazole has a broader spectrum of activity against various nematodes and cestodes.
Triclabendazole Sulphone vs. Mebendazole: Mebendazole is used for a wider range of parasitic infections, whereas triclabendazole sulphone is more targeted towards liver flukes.
Triclabendazole Sulphone vs. Fenbendazole: Fenbendazole is primarily used in veterinary medicine, while triclabendazole sulphone has applications in both human and veterinary medicine.
Triclabendazole sulphone’s specificity and effectiveness against liver flukes make it a unique and valuable compound in the treatment of fascioliasis.
Propiedades
Número CAS |
139079-38-2 |
|---|---|
Fórmula molecular |
C14H9Cl3N2O2S |
Peso molecular |
375.7 g/mol |
Nombre IUPAC |
6-chloro-5-(2,3-dichlorophenyl)-2-methylsulfonyl-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22(20,21)14-18-11-5-8(10(16)6-12(11)19-14)7-3-2-4-9(15)13(7)17/h2-6H,1H3,(H,18,19) |
Clave InChI |
UEGYTVWZVSLOGH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC2=C(N1)C=C(C(=C2)C3=C(C(=CC=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


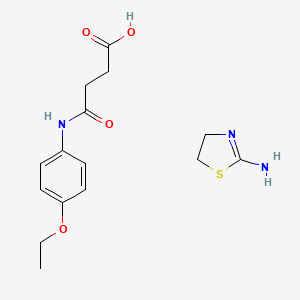
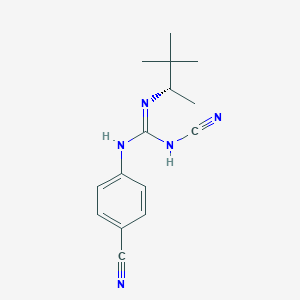
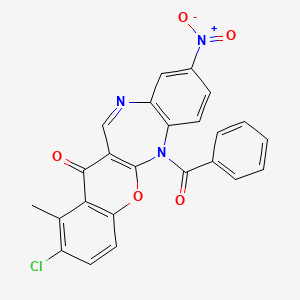
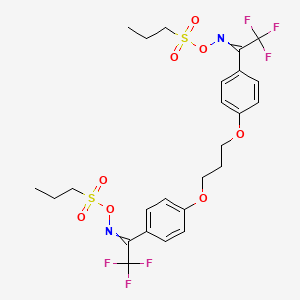
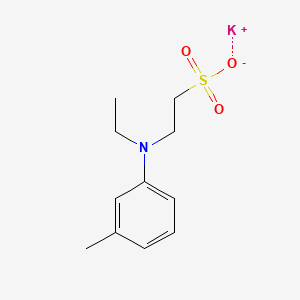
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)


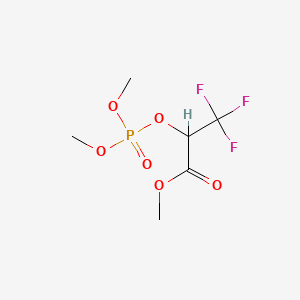
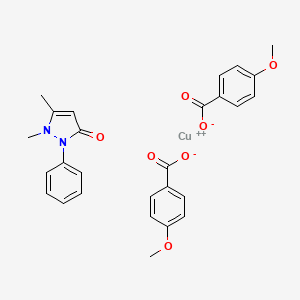
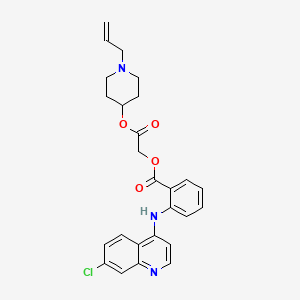
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
